6-bromo-N-(cyclopropylmethyl)pyridin-2-amine
Overview
Description
6-bromo-N-(cyclopropylmethyl)pyridin-2-amine is an organic compound with the molecular formula C9H11BrN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen atom at the 2nd position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated pyridine is then subjected to amination to introduce the amine group at the 2nd position. This can be done using ammonia (NH3) or an amine derivative.
Cyclopropylmethylation: Finally, the amine group is alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the cyclopropylmethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-N-(cyclopropylmethyl)pyridin-2-amine, while Suzuki-Miyaura coupling with phenylboronic acid produces 6-phenyl-N-(cyclopropylmethyl)pyridin-2-amine.
Scientific Research Applications
6-bromo-N-(cyclopropylmethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropylmethyl group and the bromine atom can influence the compound’s binding affinity and specificity, affecting its overall activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and optimize its use in various applications.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
6-chloro-N-(cyclopropylmethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
2-amino-6-bromopyridine: Lacks the cyclopropylmethyl group.
Uniqueness
6-bromo-N-(cyclopropylmethyl)pyridin-2-amine is unique due to the presence of both the bromine atom and the cyclopropylmethyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
IUPAC Name |
6-bromo-N-(cyclopropylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-2-1-3-9(12-8)11-6-7-4-5-7/h1-3,7H,4-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHIRYQQXKVBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593492 | |
Record name | 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351421-77-7 | |
Record name | 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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